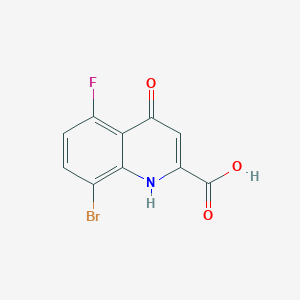
8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. The incorporation of bromine and fluorine atoms into the quinoline ring enhances its biological activity and chemical properties, making it a compound of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and fluorination of quinoline derivatives, followed by carboxylation and hydroxylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Halogen exchange reactions, nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Major Products: The major products formed from these reactions include N-oxide derivatives, hydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Chemistry: In organic synthesis, 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antiviral properties. It is used in the development of new therapeutic agents targeting various diseases.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug discovery and development.
Industry: In the material science industry, this compound is used in the synthesis of fluorescent dyes, liquid crystals, and other advanced materials .
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The pathways involved include inhibition of DNA synthesis, interference with signal transduction, and modulation of oxidative stress .
Comparison with Similar Compounds
- 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
- 5-Bromo-8-hydroxyquinoline
- 5-Fluoro-8-hydroxyquinoline
Comparison: Compared to its analogs, 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid exhibits enhanced biological activity due to the synergistic effects of bromine and fluorine substitutions. This dual substitution increases its potency and selectivity, making it a more effective compound in various applications .
Properties
IUPAC Name |
8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-4-1-2-5(12)8-7(14)3-6(10(15)16)13-9(4)8/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCDTWRWUHVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C=C(N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














